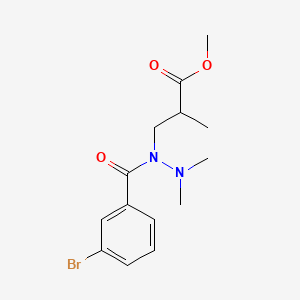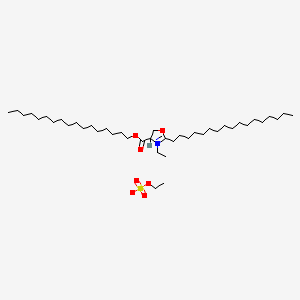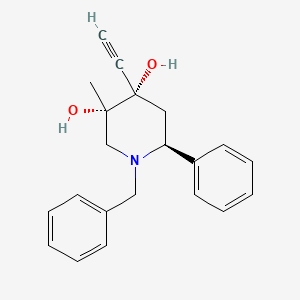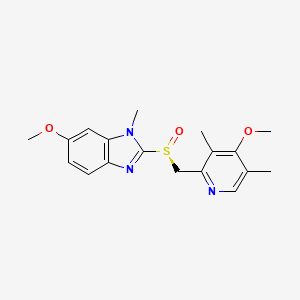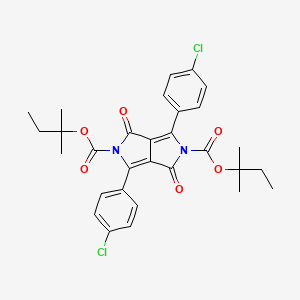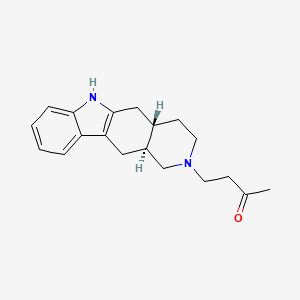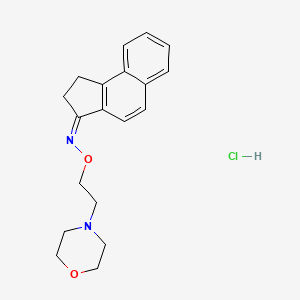
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride is a complex organic compound with a unique structure that combines elements of benzene, indene, and morpholine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride typically involves multiple steps. The initial step often includes the formation of the benz(e)inden-3-one core, followed by the introduction of the morpholinyl group through a series of substitution reactions. The final step involves the formation of the oxime and its subsequent conversion to the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxime group.
Substitution: The morpholinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
相似化合物的比较
Similar Compounds
3H-Benz[e]inden-3-one, 1,2-dihydro-2-methyl-: A related compound with a similar core structure but different substituents.
1,1,2-Trimethyl-1H-benz[e]indole: Another compound with a benz[e]indole core, used in dye synthesis and other applications.
Uniqueness
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(4-morpholinyl)ethyl)oxime monohydrochloride is unique due to its combination of structural elements, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
157596-37-7 |
|---|---|
分子式 |
C19H23ClN2O2 |
分子量 |
346.8 g/mol |
IUPAC 名称 |
(Z)-N-(2-morpholin-4-ylethoxy)-1,2-dihydrocyclopenta[a]naphthalen-3-imine;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-2-4-16-15(3-1)5-6-18-17(16)7-8-19(18)20-23-14-11-21-9-12-22-13-10-21;/h1-6H,7-14H2;1H/b20-19-; |
InChI 键 |
AXLPRIFSGGFOPM-BLTQDSCZSA-N |
手性 SMILES |
C1C/C(=N/OCCN2CCOCC2)/C3=C1C4=CC=CC=C4C=C3.Cl |
规范 SMILES |
C1CC(=NOCCN2CCOCC2)C3=C1C4=CC=CC=C4C=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


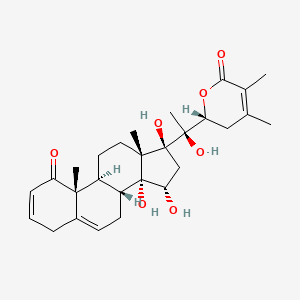
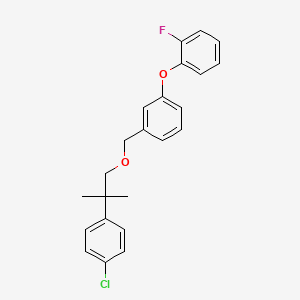
![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)

